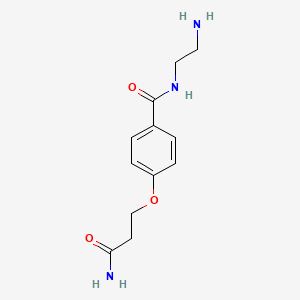
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzamide, which is then reacted with 3-chloropropanoic acid to form 4-(3-chloropropoxy)benzamide. This intermediate is subsequently treated with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. Additionally, the benzamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-4-hydroxybenzamide: Lacks the 3-amino-3-oxopropoxy group, making it less versatile in chemical reactions.
4-(3-Aminopropoxy)benzamide: Does not have the ethylenediamine moiety, limiting its potential interactions with biological targets.
N-(2-Aminoethyl)-4-methoxybenzamide: The methoxy group is less reactive compared to the 3-amino-3-oxopropoxy group.
Uniqueness
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
919772-07-9 |
|---|---|
Fórmula molecular |
C12H17N3O3 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-15-12(17)9-1-3-10(4-2-9)18-8-5-11(14)16/h1-4H,5-8,13H2,(H2,14,16)(H,15,17) |
Clave InChI |
WWEVCJAXFSENBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
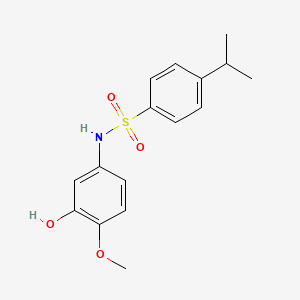
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
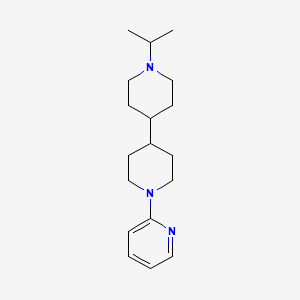
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
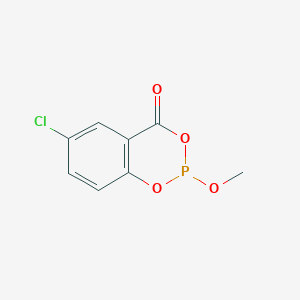
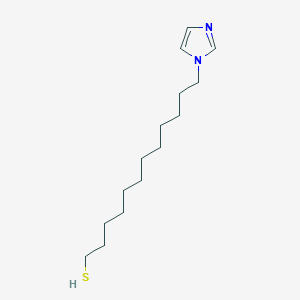
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

